![molecular formula C27H30O13 B12417959 3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン は、メトキシフェニル基とトリヒドロキシオキサン-2-イル部分が置換されたクロメン-4-オンコア構造を特徴とする、複雑な有機分子です。この化合物は、その複雑な立体化学と潜在的な生物活性で注目に値します。
2. 製法
合成経路と反応条件
3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン の合成は、通常、複数段階の有機合成を伴います。主なステップには、以下が含まれます。
クロメン-4-オンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
メトキシフェニル基の導入: このステップには、通常、求電子置換反応が含まれます。
トリヒドロキシオキサン-2-イル部分の結合: これは、通常、グリコシル供与体と適切な触媒を使用して糖部分を導入するグリコシル化反応によって達成されます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動合成機器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Trihydroxyoxan-2-yl Moiety: This is usually accomplished through glycosylation reactions, where the sugar moiety is introduced using glycosyl donors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
反応の種類
3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン: は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成できます。
還元: クロメン-4-オンコアのカルボニル基は還元されてアルコールを形成できます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化は、対応するケトンまたはアルデヒドをもたらす可能性があり、クロメン-4-オンコアの還元は、アルコール誘導体をもたらす可能性があります。
4. 科学研究への応用
3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン: は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用や抗炎症作用などの潜在的な生物活性が調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、以下を通じてその効果を発揮する可能性があります。
酵素の阻害: 酵素の活性部位に結合することで、酵素の活性を阻害できます。
受容体の調節: 細胞表面受容体と相互作用して、シグナル伝達経路を変化させることができます。
抗酸化作用: ヒドロキシル基はフリーラジカルを捕捉して、酸化ストレスを軽減できます。
類似化合物との比較
3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン: は、以下のような類似化合物と比較することができます。
フラボノイド: 構造は似ていますが、特定のメトキシフェニル基とトリヒドロキシオキサン-2-イル基が欠けている場合があります。
イソフラボン: クロメン-4-オンコアのフェニル基の位置が異なります。
クマリン: クロメン-4-オンコアを共有しますが、置換基が異なります。
3-(4-メトキシフェニル)-7-[(2S,3R,4S,5S,6R)-3,4,5-トリヒドロキシ-6-[[(2S,3R,4S,5R)-3,4,5-トリヒドロキシオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシクロメン-4-オン の独自性は、その特定の置換パターンと立体化学にあり、これは明確な化学的および生物学的特性をもたらします。
特性
分子式 |
C27H30O13 |
|---|---|
分子量 |
562.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChIキー |
YKLQOTMQENGJJX-CNJCLPMASA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
正規SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


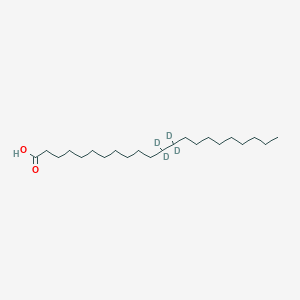
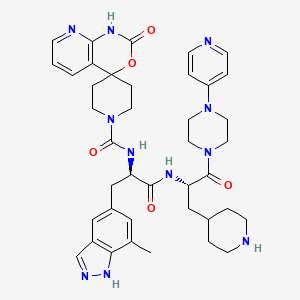
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
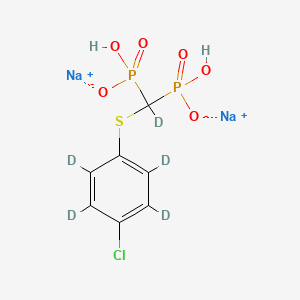
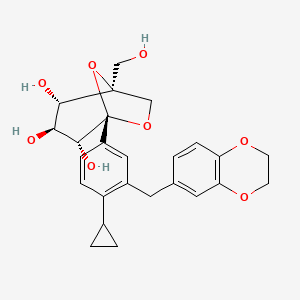
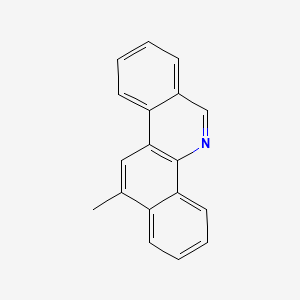

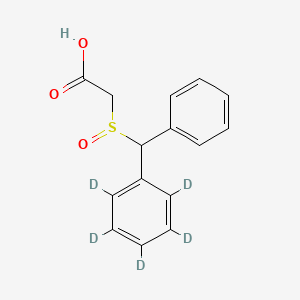
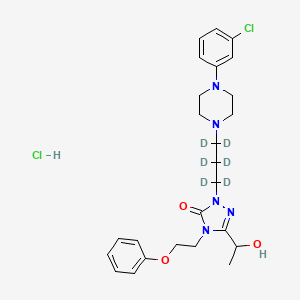
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

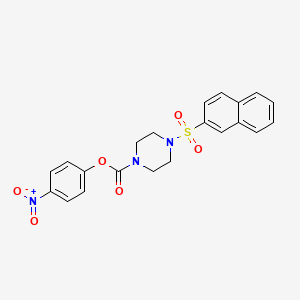
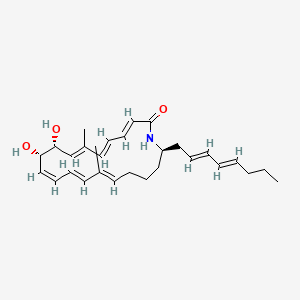
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
